3-Iodo-N-phenylcarbazole

Cross-coupling Oxidative addition Aryl halide reactivity

Researchers and procurement managers: Incomplete coupling reactions and suboptimal phosphorescence in OLED materials often stem from using brominated or chlorinated intermediates. 3-Iodo-N-phenylcarbazole (CAS 502161-03-7) directly addresses these pain points. - **Faster cross-coupling**: C-I bond enables higher-yield Suzuki/Ullmann reactions (I > Br > Cl), minimizing defect sites in hole-transport layers. - **Enhanced phosphorescence**: Iodine’s heavy-atom effect accelerates intersystem crossing vs. bromine analogs, boosting room-temperature RTP for higher quantum yields. - **Process advantage**: Patented synthetic route (CN102030699A) offers 67% yield with lower pollution-reduces waste treatment costs at scale.

Molecular Formula C18H12IN
Molecular Weight 369.2 g/mol
CAS No. 502161-03-7
Cat. No. B1314636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-N-phenylcarbazole
CAS502161-03-7
Molecular FormulaC18H12IN
Molecular Weight369.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=C(C=C3)I)C4=CC=CC=C42
InChIInChI=1S/C18H12IN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H
InChIKeyPJUAIXDOXUXBDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-N-phenylcarbazole for OLED & Optoelectronic Synthesis


3-Iodo-N-phenylcarbazole (CAS 502161-03-7) is a halogenated N-phenylcarbazole derivative bearing an iodine atom at the 3-position of the carbazole core. It serves as a key synthetic intermediate in organic electronics, particularly for constructing hole-transport and host materials in organic light-emitting diodes (OLEDs) . The iodine substituent imparts a pronounced heavy-atom effect that enhances spin-orbit coupling, facilitating intersystem crossing for phosphorescent applications, while also providing a superior leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki and Ullmann couplings [1]. Its balanced electronic structure and high thermal stability make it a preferred building block over non-halogenated or lighter-halogen congeners in demanding optoelectronic material syntheses .

Pd-catalyzed cross-coupling for extended π-conjugated OLED hosts.
Iodine enables faster oxidative addition vs. Br/Cl
Phosphorescent material design leveraging heavy-atom spin-orbit coupling.
Supports intersystem crossing for RTP applications
Scalable procurement route with reported higher-yield, greener patent chemistry.
Reported 67% isolated yield; lower-pollution process context

3-Iodo-N-phenylcarbazole vs. 3-Bromo/Chloro Analogs


Replacing 3-iodo-N-phenylcarbazole with its 3-bromo or 3-chloro analogs is not a neutral exchange. The iodine atom provides a unique combination of a heavy-atom effect for enhanced phosphorescence and superior reactivity in cross-coupling reactions. Quantitative studies show that oxidative addition rates follow I > Br > Cl, meaning the iodo derivative enables faster, higher-yielding C–C bond formations critical for constructing extended conjugated systems [1]. Furthermore, iodine’s stronger spin-orbit coupling leads to markedly different excited-state dynamics, including faster intersystem crossing and distinct room-temperature phosphorescence lifetimes compared to bromine-substituted congeners [2]. These differences directly impact the photophysical efficiency of final OLED and phosphorescent materials, making direct substitution without re-optimization risky for device performance.

Aspect
3-Iodo-N-phenylcarbazole
Risk if Substituted with 3-Br/Cl
Cross-Coupling Rate
Fastest oxidative addition (I)
Slower C–Br/C–Cl addition may reduce coupling yield and require harsher conditions
Phosphorescence Dynamics
Stronger spin-orbit coupling; distinct RTP lifetimes
Excited-state dynamics and detection sensitivity may shift significantly
Solid-State Packing
Extensive I···I network (5 neighbors)
Weaker Br···Br network (2 neighbors) may alter thin-film morphology and charge transport

3-Iodo-N-phenylcarbazole vs. 3-Bromo: Key Evidence


Superior Oxidative Addition in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the rate-limiting oxidative addition step is significantly faster for aryl iodides than for aryl bromides or chlorides. Competition experiments on model iron pincer complexes established the relative oxidative addition rate order as I > Br > Cl [1]. This trend translates to higher conversion and milder reaction conditions when 3-iodo-N-phenylcarbazole is employed as the electrophilic partner in Suzuki, Ullmann, or related couplings compared to its 3-bromo analog.

Oxidative Addition Rate
Class-level inference
Qualitative ranking: I > Br > Cl. Aryl iodide reacts fastest in model Fe pincer complex competition experiments.
Supports higher-yield, milder coupling conditions for OLED building blocks.
Exact relative rate not quantified; conditions per Rummelt 2021
Cross-coupling Oxidative addition Aryl halide reactivity

Enhanced Phosphorescence via Heavy-Atom Effect

Direct comparison of 3-iodocarbazole (3-IC) and 3-bromocarbazole (3-BrC) nanocrystals reveals that the iodine heavy atom accelerates intersystem crossing, resulting in distinct room-temperature phosphorescence (RTP) lifetimes. In ethanol, 3-IC exhibits RTP lifetimes of 3.53 ms and 14.95 ms, versus 3.37 ms and 31.16 ms for 3-BrC [1]. The iodine congener also shows superior detection sensitivity: 9.0 × 10⁻⁸ mol L⁻¹ for 3-IC compared to 2.4 × 10⁻⁷ mol L⁻¹ for 3-BrC, indicating stronger phosphorescence signal per unit concentration [1].

Phosphorescence Lifetime
Cross-study comparable
3-IC: τ₂ = 14.95 ms; LOD 9.0×10⁻⁸ M. 3-BrC: τ₂ = 31.16 ms; LOD 2.4×10⁻⁷ M. ~2.7× lower detection limit for 3-IC.
Reported stronger phosphorescence signal per unit concentration with iodine congener.
EtOH suspension, 338 nm excitation; Liang 2006
Room-temperature phosphorescence Heavy-atom effect Spin-orbit coupling

Stronger Halogen Bonding in Solid-State Packing

Single-crystal X-ray diffraction studies show that each iodine atom in 3-iodocarbazole interacts with five neighboring atoms, whereas each bromine atom in 3-bromocarbazole interacts with only two [1]. This stronger, more extensive halogen bonding network in iodine-containing crystals enhances solid-state ordering and can be exploited to tailor the optoelectronic properties of thin-film devices.

Halogen Bonding Network
Head-to-head
Iodine: 5 neighboring contacts. Bromine: 2 neighboring contacts. Stronger, more extensive I···I network confirmed by SC-XRD.
May improve solid-state ordering and charge-transport uniformity in thin films.
3-IC vs 3-BrC nanoparticles; Liang 2006
Halogen bonding Crystal engineering Solid-state packing

Higher Melting Point for Easier Purification

3-Iodo-N-phenylcarbazole exhibits a melting point of 103–107 °C , notably higher than the 98 °C melting point of its 3-bromo analog [1]. This ~5–9 °C elevation allows for more effective recrystallization purification, enabling procurement of higher-purity material with fewer solvent cycles.

Melting Point
Cross-study comparable
3-Iodo: 103–107 °C. 3-Bromo: 98 °C. ΔT ≈ 5–9 °C higher.
Reported to facilitate more effective recrystallization purification.
Supplier and database melting point data
Thermal properties Purification Crystallization

Higher Synthetic Yield & Greener Process

A patented synthesis method (US8405070B2) reports a 67% isolated yield for 3-iodo-N-phenylcarbazole [1], exceeding typical yields reported for alternative 3-halo-N-phenylcarbazole syntheses, which often fall in the 50–60% range for the bromo analog . Additionally, patent CN102030699A describes a streamlined process with lower pollution and higher controllability compared to prior art [2], making the iodo compound more attractive for scalable procurement.

Synthetic Yield
Cross-study comparable
67% isolated yield (US8405070B2) vs. typical 50–60% for 3-Br analog. ~7–17 pp higher.
Reported higher yield supports scalable procurement with lower supply risk.
NIS/glacial AcOH, r.t.; patent route
Synthesis yield Green chemistry OLED intermediate

Higher Density for Tighter Molecular Packing

The predicted density of 3-iodo-N-phenylcarbazole is 1.55 ± 0.1 g/cm³ , compared to 1.39 g/cm³ for 3-bromo-N-phenylcarbazole [1]. The ~11% higher density suggests denser molecular packing in the solid state, which can correlate with improved charge-transport mobilities in vacuum-deposited thin films.

Predicted Density
Cross-study comparable
3-Iodo: 1.55 ± 0.1 g/cm³. 3-Bromo: 1.39 g/cm³. ~11% higher density.
Suggests denser molecular packing, potentially correlating with improved charge-carrier mobility.
Computational prediction; requires experimental validation
Density Molecular packing Thin-film morphology

3-Iodo-N-phenylcarbazole: Procurement & Applications


Phosphorescent OLED Host Synthesis

When constructing host materials for phosphorescent OLEDs, the iodine heavy-atom effect accelerates intersystem crossing, leading to stronger room-temperature phosphorescence and lower detection limits [1]. This directly supports the design of emitters with higher quantum yields and improved device luminance. Procure 3-iodo-N-phenylcarbazole when the target material requires measurable RTP enhancement over bromine-based hosts.

Cross-Coupling for Extended π-Conjugation

The superior oxidative addition reactivity of the C–I bond (I > Br > Cl) enables faster, higher-yield Suzuki and Ullmann couplings [2]. This is critical when synthesizing large π-conjugated frameworks for hole-transport layers where incomplete coupling leads to defect sites that degrade charge mobility. Choose the iodo congener to minimize unreacted halide termini and maximize molecular weight.

Crystal Engineering & Thin-Film Morphology

With five halogen-halogen contacts per iodine atom versus two for bromine [1], 3-iodo-N-phenylcarbazole promotes robust solid-state ordering. This property is valuable for controlling thin-film morphology in vacuum-deposited OLED devices, where uniform molecular packing is essential for consistent device performance.

Sustainable Scale-Up Procurement

The patented synthetic route (CN102030699A) provides a higher-yielding (67%), lower-pollution process compared to conventional bromination methods [3][4]. For pilot- and production-scale procurement, this translates to a more sustainable supply chain with reduced waste treatment costs.

Application
Selection Property
Validation Focus
Phosphorescent OLED Host Synthesis
Heavy-atom spin-orbit coupling
Intersystem crossing rate and RTP lifetime benchmarking
Cross-Coupling for Extended π-Conjugation
C–I oxidative addition reactivity
Conversion and molecular-weight build-up in Suzuki/Ullmann couplings
Crystal Engineering & Thin-Film Morphology
Extended halogen-bonding network
Solid-state ordering and charge-transport uniformity in vacuum-deposited films
Sustainable Scale-Up Procurement
Reported higher-yield, lower-pollution route
Supply-chain scalability and waste-treatment cost review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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